molecular formula C12H16O3 B12566755 (4-Ethenylphenyl)methanol;propanoic acid CAS No. 143717-66-2

(4-Ethenylphenyl)methanol;propanoic acid

Cat. No.: B12566755
CAS No.: 143717-66-2
M. Wt: 208.25 g/mol
InChI Key: WYEVIHXJZAXROJ-UHFFFAOYSA-N
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Description

(4-Ethenylphenyl)methanol;propanoic acid is an organic compound with the molecular formula C12H16O3 It is a combination of two functional groups: a phenylmethanol group with an ethenyl substituent and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenylphenyl)methanol;propanoic acid typically involves the reaction of 4-ethenylbenzyl alcohol with propanoic acid. The reaction can be catalyzed by strong acids such as sulfuric acid to facilitate esterification. The general reaction scheme is as follows:

[ \text{4-Ethenylbenzyl alcohol} + \text{Propanoic acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance yield and efficiency. Catalysts like sulfuric acid or other solid acid catalysts may be employed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenylphenyl)methanol;propanoic acid can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethenyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like bromine (Br2) in the presence of a catalyst.

Major Products

    Oxidation: 4-Ethenylbenzoic acid.

    Reduction: 4-Ethenylphenylmethanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

(4-Ethenylphenyl)methanol;propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Ethenylphenyl)methanol;propanoic acid involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the propanoic acid group can participate in esterification and amidation reactions. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in nucleophilic and electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Vinylbenzoic acid: Similar structure but lacks the methanol group.

    Phenylpropanoic acid: Similar structure but lacks the ethenyl group.

Uniqueness

(4-Ethenylphenyl)methanol;propanoic acid is unique due to the presence of both an ethenyl group and a propanoic acid group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications.

Properties

CAS No.

143717-66-2

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

(4-ethenylphenyl)methanol;propanoic acid

InChI

InChI=1S/C9H10O.C3H6O2/c1-2-8-3-5-9(7-10)6-4-8;1-2-3(4)5/h2-6,10H,1,7H2;2H2,1H3,(H,4,5)

InChI Key

WYEVIHXJZAXROJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)O.C=CC1=CC=C(C=C1)CO

Origin of Product

United States

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